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For researchers, scientists, and drug development professionals, a comprehensive review of
preclinical data demonstrates that Genevant's CL1 lipid nanopatrticle (LNP) platform exhibits
superior or comparable performance in animal models when evaluated against other widely

used LNP formulations for the delivery of mRNA and siRNA.

In head-to-head studies, the Genevant CL1 LNP, which utilizes the novel ionizable lipid "Lipid
10," has shown significant advantages in terms of therapeutic protein expression, gene
silencing, and immunogenicity. These findings position the CL1 platform as a highly competitive
option for the development of nucleic acid-based therapeutics and vaccines.

Comparative Performance in In Vivo Models

A key study directly compared the in vivo efficacy of Genevant's Lipid 10 (CL1) with established
ionizable lipids, including DLin-MC3-DMA (the lipid component of the first FDA-approved
SiRNA-LNP drug, Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-
0315 (used in the Pfizer-BioNTech COVID-19 vaccine). The results, summarized below,
highlight the performance of the CL1 LNP system across different therapeutic applications.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15597943#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Messenger RNA (mMRNA) Delivery and Protein
Expression

In studies evaluating the delivery of mRNA encoding therapeutic proteins, LNPs formulated
with Genevant's Lipid 10 (CL1) demonstrated superior protein expression in the liver compared
to other ionizable lipids. This enhanced performance is critical for therapeutic applications
requiring high levels of protein production.

Mean EGFP Expression in Liver (nglg

lonizable Lipid .
tissue)
Genevant Lipid 10 (CL1) ~12,000
DLin-MC3-DMA ~4,000
SM-102 ~6,000
ALC-0315 ~8,000

Table 1: Comparison of in vivo EGFP protein
expression in the liver of BALB/c mice 24 hours
after a single intravenous (V) administration of
1 mg/kg EGFP mRNA formulated in LNPs with
different ionizable lipids. Data extracted from a

peer-reviewed publication.

Small Interfering RNA (siRNA) Delivery and Gene
Silencing

When used to deliver small interfering RNA (siRNA), Genevant's Lipid 10 (CL1) LNPs resulted
in significantly greater silencing of the target gene, transthyretin (TTR), compared to the
benchmark lipid, DLin-MC3-DMA. This indicates a high degree of efficiency in mediating RNA
interference in vivo.
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lonizable Lipid TTR mRNA Levels in Liver (% of control)
Genevant Lipid 10 (CL1) ~10%
DLin-MC3-DMA ~30%

Table 2: Comparison of in vivo transthyretin
(TTR) gene silencing in the liver of BALB/c mice
48 hours after a single IV administration of 0.01
mg/kg TTR siRNA formulated in LNPs. Data

from a peer-reviewed study.

MRNA Vaccine Immunogenicity

In a murine model of an mMRNA vaccine, LNPs formulated with Genevant's Lipid 10 (CL1)
elicited comparable or higher antibody titers against the hemagglutinin (HA) antigen compared
to LNPs containing SM-102 and ALC-0315.[1] This demonstrates the potential of the CL1
platform for the development of effective prophylactic vaccines.

lonizable Lipid in LNP Anti-HA IgG Titer (Day 28)
Genevant Lipid 10 (CL1) Comparable or higher than comparators
SM-102 Lower than Lipid 10

ALC-0315 Comparable to Lipid 10

Table 3: Qualitative comparison of anti-
hemagglutinin (HA) IgG titers in BALB/c mice 28
days after intramuscular (IM) immunization with
an HA mRNA vaccine formulated in LNPs with

different ionizable lipids.[1]

Biodistribution Profile

Following systemic administration, Genevant's Lipid 10 (CL1) LNPs primarily accumulate in the
liver, which is consistent with the biodistribution of many other LNP formulations. The lipid is
rapidly taken up by the liver within the first hour and is then gradually cleared over a two-week

period, a clearance profile similar to that of DLin-MC3-DMA.[2][3]
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Experimental Protocols

The following provides a general overview of the experimental methodologies used in the
preclinical evaluation of Genevant's CL1 LNP and its comparators.

LNP Formulation

LNPs were typically formulated using a microfluidic mixing device. The lipid components,
including the ionizable lipid (e.g., Genevant Lipid 10, DLin-MC3-DMA, SM-102, or ALC-0315), a
phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, were dissolved in ethanol. This
organic phase was rapidly mixed with an aqueous phase containing the nucleic acid (mMRNA or
siRNA) at an acidic pH. The resulting nanoparticles were then dialyzed against phosphate-
buffered saline (PBS) to remove ethanol and raise the pH.

Animal Models and Administration

The in vivo studies were primarily conducted in BALB/c mice. For systemic delivery
applications, such as therapeutic protein expression and gene silencing, the LNP formulations
were administered via a single intravenous (IV) injection. For vaccine applications, the
formulations were administered via intramuscular (IM) injection.

Endpoint Analysis

o Protein Expression: For mRNA-based therapeutics, protein expression was quantified from
tissue homogenates (primarily liver) using enzyme-linked immunosorbent assays (ELISA)
specific for the expressed protein (e.g., EGFP or hEPO). In some studies, in vivo
bioluminescence imaging was used to track the expression of luciferase mRNA.

» Gene Silencing: The efficacy of sSiRNA-mediated gene silencing was determined by
measuring the levels of the target mMRNA (e.g., TTR) in liver tissue using methods such as
branched DNA (bDNA) analysis.

e Immunogenicity: For mRNA vaccines, the immune response was assessed by measuring
antigen-specific antibody titers (e.g., anti-HA IgG) in the serum of immunized animals using
ELISA.

Visualizing the Experimental Workflow
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The following diagram illustrates a typical workflow for the in vivo validation of LNP
performance in animal models.
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Caption: A generalized workflow for the in vivo evaluation of LNP performance.

Conclusion

The available preclinical data strongly supports the robust performance of Genevant's CL1 LNP
platform in animal models for both therapeutic and vaccine applications. Its ability to achieve
high levels of protein expression, potent gene silencing, and strong immunogenicity, often
exceeding that of established competitors, makes it a compelling choice for the development of
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next-generation nucleic acid medicines. The favorable biodistribution and clearance profile
further underscore its potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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